3-((1-(4-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(4-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research in heterocyclic chemistry often focuses on synthesizing novel compounds that contain nitrogen, oxygen, or sulfur atoms within their ring structures. These compounds are of great interest due to their potential pharmacological activities. For instance, studies have shown the synthesis of various heterocyclic compounds that might share structural similarities or synthetic pathways with "3-((1-(4-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile," emphasizing the utility of enaminonitriles and related structures in constructing complex heterocyclic frameworks (Fadda, Etman, El-Seidy, & Elattar, 2012).
Biological Activity Exploration
Another significant area of research application involves exploring the biological activities of synthesized compounds. Compounds with structural features similar to "this compound" have been tested for various biological activities, including antimicrobial and anticancer properties. For example, novel synthesized compounds based on different heterocyclic frameworks have demonstrated promising anticancer activities against specific cancer cell lines, indicating the potential therapeutic applications of such molecules (Metwally, Abdelrazek, & Eldaly, 2016).
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling, in which similar compounds are used, is a key reaction in synthetic chemistry, enabling the formation of complex organic molecules .
Result of Action
In the context of suzuki–miyaura coupling, the result is the formation of a new carbon-carbon bond .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reaction conditions and the stability of the compound. In the context of Suzuki–Miyaura coupling, the reaction conditions are exceptionally mild and functional group tolerant .
Properties
IUPAC Name |
3-[1-(4-cyanobenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-10-13-3-5-14(6-4-13)18(24)23-9-1-2-15(12-23)25-17-16(11-20)21-7-8-22-17/h3-8,15H,1-2,9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUPWKXRPMMNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.